molecular formula C12H15NO2 B12273759 Methyl 2-(3-pyrrolidinyl)benzoate

Methyl 2-(3-pyrrolidinyl)benzoate

Cat. No.: B12273759
M. Wt: 205.25 g/mol
InChI Key: ASAPISFCAQAERO-UHFFFAOYSA-N
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Description

Methyl 2-(3-pyrrolidinyl)benzoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-pyrrolidinyl)benzoate typically involves the esterification of 2-(3-pyrrolidinyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-pyrrolidinyl)benzoic acid.

    Reduction: Formation of 2-(3-pyrrolidinyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-pyrrolidinyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-pyrrolidinyl)benzoate
  • Methyl 2-(4-pyrrolidinyl)benzoate
  • Ethyl 2-(3-pyrrolidinyl)benzoate

Uniqueness

Methyl 2-(3-pyrrolidinyl)benzoate is unique due to the specific position of the pyrrolidine ring on the benzoate ester. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-pyrrolidin-3-ylbenzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-5-3-2-4-10(11)9-6-7-13-8-9/h2-5,9,13H,6-8H2,1H3

InChI Key

ASAPISFCAQAERO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCNC2

Origin of Product

United States

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